molecular formula C18H24O B12646890 1,3-Bis(1,1-dimethylethyl)-2-naphthol CAS No. 83898-61-7

1,3-Bis(1,1-dimethylethyl)-2-naphthol

Cat. No.: B12646890
CAS No.: 83898-61-7
M. Wt: 256.4 g/mol
InChI Key: QOXKLMBZSCTWLR-UHFFFAOYSA-N
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Description

Overview of Naphthol Chemistry and its Fundamental Significance in Organic Synthesis and Related Fields

Naphthols are derivatives of naphthalene (B1677914) that bear at least one hydroxyl group and are analogous to phenols. nih.govsmu.eduresearchgate.net They exist as two primary isomers, 1-naphthol (B170400) and 2-naphthol (B1666908), distinguished by the position of the hydroxyl group on the naphthalene ring system. nih.govwikipedia.org These compounds are of fundamental importance in organic synthesis, serving as versatile intermediates and building blocks for a wide array of more complex molecules. smu.edufardapaper.ir

The chemistry of naphthols is characterized by the reactivity of both the aromatic ring and the hydroxyl group. The hydroxyl group imparts acidic properties, allowing for the formation of naphthoxide ions in the presence of a base. google.com This enhances the nucleophilicity of the aromatic system and facilitates various reactions. The aromatic rings of naphthols are electron-rich and readily undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. wikipedia.org For 2-naphthol, electrophilic attack characteristically occurs at the 1-position. wikipedia.org

A significant application of naphthols, particularly 2-naphthol, is in the synthesis of dyes and pigments. nih.govwikipedia.org The coupling of 2-naphthol with diazonium salts forms intensely colored azo compounds, a reaction that has been historically important in the dye industry. Furthermore, naphthols are precursors to a variety of pharmaceuticals, agricultural chemicals, and antioxidants. nih.govsmu.edu The oxidative coupling of 2-naphthol, for instance, yields 1,1'-bi-2-naphthol (B31242) (BINOL), a chiral ligand that has become indispensable in the field of asymmetric catalysis. wikipedia.org

Table 1: General Properties of 2-Naphthol

PropertyValue
Chemical FormulaC₁₀H₈O
Molar Mass144.17 g/mol
AppearanceColorless to yellowish crystalline solid
Melting Point121-123 °C
Boiling Point285 °C
Acidity (pKa)9.51
Solubility in Water0.74 g/L

This table presents general data for the parent compound, 2-naphthol, to provide context for its derivatives. wikipedia.org

The Impact of Steric Hindrance on the Reactivity and Structural Characteristics of Aromatic Compounds

Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups of atoms in a molecule obstructs or slows down chemical reactions. nist.gov In the context of aromatic compounds, the introduction of bulky substituents onto the ring system has profound consequences for the molecule's reactivity and structural characteristics. wikipedia.orgresearchgate.net

One of the most significant effects of steric hindrance is the modulation of reaction rates. Bulky substituents can physically block the approach of a reagent to a potential reaction site, thereby decreasing the rate of reaction. wikipedia.orgresearchgate.net This effect is particularly pronounced in reactions that involve the formation of a transition state with significant steric congestion. For instance, the rate of electrophilic aromatic substitution can be significantly reduced by the presence of large alkyl groups adjacent to the site of electrophilic attack. researchgate.net

Steric hindrance also plays a crucial role in determining the regioselectivity of reactions. researchgate.net In electrophilic aromatic substitution on a substituted benzene (B151609) or naphthalene ring, the directing effects of the existing substituents can be overridden or modified by steric factors. For example, while an activating group might direct an incoming electrophile to the ortho and para positions, large substituents at the ortho position can favor substitution at the less sterically crowded para position. researchgate.net

From a structural perspective, steric hindrance can influence the conformation of a molecule. wikipedia.org Bulky groups can force parts of a molecule to twist or bend away from a planar conformation to relieve steric strain. This can affect the degree of conjugation in the aromatic system, which in turn can alter its electronic and spectroscopic properties. In some cases, extreme steric crowding can lead to the formation of unusual molecular geometries and the stabilization of otherwise reactive species. researchgate.net

Positioning 1,3-Bis(1,1-dimethylethyl)-2-naphthol within the Landscape of Substituted 2-Naphthol Research

This compound, also known as 1,3-di-tert-butyl-2-naphthol, is a derivative of 2-naphthol that features two bulky tert-butyl groups at the positions flanking the hydroxyl group. fardapaper.ir The presence of these large alkyl groups at the C1 and C3 positions introduces significant steric hindrance around the most reactive sites of the 2-naphthol core.

The study of such sterically encumbered naphthols is of considerable interest as it allows for the exploration of how extreme steric crowding can modify the intrinsic reactivity of the parent molecule. The tert-butyl groups in this compound are expected to effectively shield the C1 position from electrophilic attack, a typically favored reaction pathway for 2-naphthol. wikipedia.org This steric protection could potentially redirect reactivity towards other positions on the naphthalene ring or lead to unusual reaction products.

Furthermore, the steric bulk of the tert-butyl groups is likely to influence the properties of the hydroxyl group. While the acidity of the hydroxyl group may not be drastically altered, its ability to participate in intermolecular interactions, such as hydrogen bonding or coordination to metal centers, could be significantly impeded. This has implications for its use in applications where such interactions are crucial, for example, as a ligand in catalysis or in the formation of supramolecular assemblies.

Research into substituted naphthols is a vibrant area, with a focus on developing new catalysts, functional materials, and biologically active compounds. mdpi.com While specific, in-depth research on this compound is not as extensively documented as for other naphthol derivatives like BINOL, its structure makes it a valuable model compound for studying the fundamental principles of steric hindrance in aromatic systems. Understanding the behavior of this molecule can provide insights that are applicable to the design of other sterically engineered molecules with tailored properties. The synthesis of such a compound would typically involve the reaction of 2-naphthol with an excess of a tert-butylating agent under conditions that favor disubstitution. fardapaper.ir

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83898-61-7

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

1,3-ditert-butylnaphthalen-2-ol

InChI

InChI=1S/C18H24O/c1-17(2,3)14-11-12-9-7-8-10-13(12)15(16(14)19)18(4,5)6/h7-11,19H,1-6H3

InChI Key

QOXKLMBZSCTWLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=CC=CC=C2C(=C1O)C(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3 Bis 1,1 Dimethylethyl 2 Naphthol

Regioselective Alkylation Strategies for Substituted Naphthols, with emphasis on Friedel-Crafts and related reactions

The most direct and widely employed method for the synthesis of 1,3-Bis(1,1-dimethylethyl)-2-naphthol is the Friedel-Crafts alkylation of 2-naphthol (B1666908). This classic electrophilic aromatic substitution reaction involves the introduction of alkyl groups onto the aromatic ring using an alkylating agent in the presence of a Lewis acid catalyst.

The regioselectivity of the reaction is governed by the electronic and steric properties of the 2-naphthol substrate. The hydroxyl group is an activating, ortho-, para-directing group. In the case of 2-naphthol, the positions ortho (C1 and C3) and para (C4) to the hydroxyl group are activated. However, the C1 and C3 positions are significantly more reactive. The introduction of the bulky tert-butyl group is a classic example of a Friedel-Crafts alkylation. The reaction typically uses tert-butyl chloride or tert-butanol (B103910) as the alkylating agent and a Lewis acid like aluminum chloride (AlCl₃) or an acid catalyst.

The initial alkylation occurs preferentially at the C1 position due to its higher electron density. The second tert-butylation then occurs at the C3 position, leading to the desired 1,3-disubstituted product. The steric hindrance imposed by the first tert-butyl group at C1 further directs the second incoming electrophile to the C3 position. The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired disubstituted product and minimize the formation of mono-substituted or other isomers. For instance, the use of milder catalysts can sometimes provide better control over the regioselectivity. Research has shown that steric effects are often more dominant than electronic effects in the tert-butylation of naphthols.

Table 1: Catalysts and Conditions for Friedel-Crafts tert-Butylation of Naphthols
Starting MaterialAlkylating AgentCatalyst/ConditionsPrimary Product(s)Reference
2-Naphtholtert-Butyl ChlorideAlCl₃1,3-Di-tert-butyl-2-naphthol rsc.org
1-Naphthol (B170400)tert-Butyl ChlorideZnCl₂7-tert-Butyl-1-naphthol, 3,7-Di-tert-butyl-1-naphthol researchgate.net
1-Naphtholtert-Butyl ChlorideAlCl₃3-tert-Butyl-1-naphthol, 3,7-Di-tert-butyl-1-naphthol researchgate.net
Naphthalene (B1677914)tert-ButanolHY Zeolite2,6-Di-tert-butylnaphthalene (2,6-DTBN) rsc.org

Transition Metal-Catalyzed Functionalization and C–H Activation Approaches for Naphthol Scaffolds

Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to achieve C–H bond functionalization, offering a powerful alternative to classical methods like Friedel-Crafts reactions. rsc.org These methods can provide higher selectivity and functional group tolerance under milder conditions. For naphthol scaffolds, the hydroxyl group can act as an endogenous directing group, guiding a metal catalyst to activate and functionalize the ortho C-H bonds (at C1 and C3).

Catalytic systems based on rhodium (Rh), ruthenium (Ru), palladium (Pd), iridium (Ir), and cobalt (Co) have been developed for the C-H alkylation of phenols and related compounds. rsc.orgmdpi.com The general mechanism involves the coordination of the metal to the hydroxyl group, followed by the cleavage of the ortho C-H bond to form a six-membered metallacycle intermediate. This intermediate then reacts with an alkylating agent, and subsequent reductive elimination yields the alkylated product and regenerates the active catalyst.

While specific examples detailing the synthesis of this compound via C-H activation are not yet prevalent in the literature, the principles are well-established for similar transformations. This approach holds significant promise for the regioselective synthesis of highly substituted naphthols, potentially overcoming some of the limitations of Friedel-Crafts chemistry, such as the use of stoichiometric amounts of strong Lewis acids and the generation of hazardous waste. The development of a catalytic cycle for the direct di-tert-butylation of 2-naphthol at the C1 and C3 positions represents a current frontier in this field.

Table 2: Examples of Transition Metal-Catalyzed C-H Alkylation
Substrate TypeCatalyst SystemCoupling PartnerKey FeaturesReference
Methyl N-heteroarenes[Ir(Cp*)Cl₂]₂ / t-BuOKAlcoholsLigand-free iridium-catalyzed C-alkylation. mdpi.com
N-Directing Group Arenes[RuCl₂(p-cymene)]₂Secondary Alkyl HalidesRemote meta-alkylation via σ-activation. nih.gov
Methyl N-heteroarenesPincer Manganese ComplexPrimary AlcoholsCatalysis with earth-abundant first-row transition metal. mdpi.com
PhthalazinonesRh, Ru, Pd, IrVariousChelation-assisted C(sp²)-H/N-H bond activation. rsc.org

Exploration of Multi-Component Reaction Pathways for the Synthesis of 2-Naphthol Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. mdpi.com For the synthesis of 2-naphthol derivatives, MCRs provide rapid access to complex molecular architectures.

One of the most common MCRs involving 2-naphthol is the Betti reaction, a variant of the Mannich reaction. In a typical setup, 2-naphthol, an aldehyde, and an amine react to form a 1-amidoalkyl-2-naphthol. rsc.orgresearchgate.net These reactions can be catalyzed by a variety of acids or other promoters and are often performed under solvent-free or green conditions. The products, 1-amidoalkyl-2-naphthols, are valuable intermediates for the synthesis of other biologically active compounds.

Another class of MCRs involves the reaction of 2-naphthol with aldehydes and a C-H acid, such as a cyclic diketone (e.g., dimedone), to produce xanthene derivatives. mdpi.com These reactions are prized for their atom economy and the complexity of the products formed in a single step.

While these MCRs are powerful tools for creating highly functionalized naphthol derivatives, they are not typically used for the direct synthesis of simple dialkylated products like this compound. The introduction of simple alkyl groups is more straightforwardly achieved via the Friedel-Crafts reaction. The exploration of MCRs is more relevant for creating libraries of complex naphthol-containing compounds for applications in medicinal chemistry and materials science.

Table 3: Multi-Component Reactions Involving 2-Naphthol
Reaction Name/TypeReactantsProduct TypeCatalyst/ConditionsReference
Betti/Mannich-type2-Naphthol, Aldehyde, Amide/Amine1-Amidoalkyl-2-naphtholsDeep Eutectic Solvent rsc.org
Betti/Mannich-type2-Naphthol, Aldehyde, Amide1-Amidoalkyl-2-naphtholsp-Nitrobenzoic acid, Solvent-free, Microwave researchgate.net
Xanthene Synthesis2-Naphthol, Aldehyde, DimedoneBenzoxanthenonesHeterogeneous catalyst, Solventless mdpi.com
Friedel-Crafts Alkylationβ-Naphthols, Aminocyclopropanesγ-Aminobutyric Acid DerivativesCu(OTf)₂ / Bisoxazoline nih.gov

Green Chemistry and Mechanochemical Techniques for the Efficient Preparation of Substituted Naphthols

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of substituted naphthols. This includes the use of solvent-free conditions, recyclable catalysts, and energy-efficient techniques like mechanochemistry.

Mechanochemistry, which involves inducing reactions by mechanical force (e.g., grinding or ball-milling), has emerged as a powerful green technique. nih.gov Friedel-Crafts acylations and alkylations, which traditionally require large volumes of toxic solvents, have been successfully performed under mechanochemical conditions. nih.gov For instance, the synthesis of 1,1'-bi-2-naphthol (B31242) (BINOL) from 2-naphthol has been achieved with high yield by ball milling with an oxidant like CuCl₂·2H₂O, completely avoiding the use of a solvent. researchgate.net This solvent-free approach significantly reduces waste and simplifies product purification.

The use of novel, green catalysts and reaction media is another important avenue. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been employed as effective and recyclable catalysts for the synthesis of 1-amidoalkyl-naphthols. rsc.org These solvents are often biodegradable, non-toxic, and have low volatility, making them attractive alternatives to traditional organic solvents. Similarly, solid-supported catalysts and microwave irradiation are other green techniques that can lead to shorter reaction times, lower energy consumption, and higher yields in the synthesis of naphthol derivatives. researchgate.net Applying these green and mechanochemical principles to the Friedel-Crafts tert-butylation of 2-naphthol could provide a more sustainable route to this compound.

Table 4: Green and Mechanochemical Synthetic Approaches for Naphthol Derivatives
MethodologyReaction TypeKey AdvantagesCatalyst/ConditionsReference
Mechanochemistry (Ball Milling)Friedel-Crafts AcylationSolvent-free, environmentally friendly.AlCl₃ nih.gov
Mechanochemistry (Ball Milling)Oxidative CouplingSolvent-free, high yield.CuCl₂·2H₂O researchgate.net
Deep Eutectic SolventMulticomponent SynthesisGreen, recyclable catalyst/solvent, mild conditions.[CholineCl][ZnCl₂]₃ rsc.org
Microwave IrradiationMulticomponent SynthesisSolvent-free, rapid, high yield.p-Nitrobenzoic acid researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 1,3 Bis 1,1 Dimethylethyl 2 Naphthol

Elucidation of Reaction Pathways for Electrophilic Aromatic Substitutions on Sterically Hindered Naphthol Systems

Electrophilic aromatic substitution (EAS) on naphthalene (B1677914) derivatives is a well-studied area, with reactivity and regioselectivity governed by the electronic properties of existing substituents and the stability of the resulting carbocation intermediates (arenium ions). youtube.com In the case of 2-naphthol (B1666908), the hydroxyl group is a powerful activating, ortho-, para-directing group. wikipedia.org Electrophilic attack is kinetically favored at the C1 position due to the formation of a more stable arenium ion intermediate where the aromaticity of the adjacent ring is preserved in more resonance structures. youtube.comstackexchange.com However, substitution at the C3 position can also occur.

The introduction of bulky 1,1-dimethylethyl (tert-butyl) groups at both the C1 and C3 positions of 2-naphthol creates a sterically congested environment around the hydroxyl group. These groups effectively block the most electronically favored positions for electrophilic attack. Consequently, electrophiles are directed to other positions on the naphthalene ring system. The large size of the tert-butyl group is known to sterically hinder ortho positions, favoring para substitution. ucalgary.ca

Research on the Friedel-Crafts tert-butylation of 1-naphthol (B170400) and 2-methoxynaphthalene (B124790) shows that substitution patterns are complex and highly dependent on reaction conditions, often leading to mixtures of di-tert-butylated products. researchgate.netresearchgate.net In systems like naphthalene, substitution at the 1-position can lead to steric repulsion with the hydrogen at the 8-position, making the 1-substituted product the kinetic product, while the 2-substituted isomer is the more thermodynamically stable product. wordpress.com For 1,3-Bis(1,1-dimethylethyl)-2-naphthol, the pre-existence of the bulky groups forces any further substitution to occur on the unsubstituted ring at positions 5, 6, 7, or 8. The electronic activation from the hydroxyl group is still transmitted to these positions, but the regiochemical outcome will be a balance between this activation and the steric hindrance posed by the existing tert-butyl groups and the peri-hydrogen at the C8 position.

Below is a table summarizing the directing effects in the electrophilic substitution of naphthol systems.

Substrate Electrophile (E+) Kinetic Product (Major) Thermodynamic Product Rationale for Selectivity
NaphthaleneSO₃1-Naphthalenesulfonic acid2-Naphthalenesulfonic acidThe intermediate for 1-substitution is more stable. The 1-sulfonic acid is sterically hindered and can revert to starting material, allowing the more stable 2-isomer to accumulate over time. youtube.com
2-NaphtholDiazonium salt1-(Arylazo)-2-naphthol-Attack at C1 (ortho to -OH) is electronically favored and leads to a more stabilized intermediate. stackexchange.com
This compoundBr₂Substitution on the unsubstituted ring (e.g., C6)Substitution on the unsubstituted ringThe C1 and C3 positions are sterically blocked by tert-butyl groups. Substitution is forced onto the second ring, with the exact position determined by a balance of electronics and sterics.

Mechanistic Studies of Oxidative Transformations and Radical Intermediates in Naphthol Chemistry

The oxidation of phenols and naphthols is a fundamental transformation that often proceeds via radical intermediates. researchgate.net The process typically begins with the removal of the phenolic hydrogen atom, either through a one-electron oxidation followed by deprotonation (ET/PT) or direct hydrogen atom transfer (HAT), to generate a naphthoxyl radical. researchgate.net These radical intermediates are key to understanding the formation of various coupled products.

In the case of this compound, oxidation would lead to the corresponding 1,3-di-tert-butyl-2-naphthoxyl radical. This radical is stabilized by resonance, with spin density delocalized over the naphthalene ring system. The steric bulk of the tert-butyl groups at C1 and C3 plays a crucial role in the subsequent reaction pathways of this radical. While C-C coupling at the C1 position is a common pathway for 2-naphthol itself, leading to the formation of BINOL (1,1'-bi-2-naphthol), this pathway is completely blocked for the 1,3-disubstituted analogue. chegg.comrsc.org

Instead, the radical is likely to undergo coupling at other positions or participate in other transformations. Potential pathways include:

C-C Coupling: Coupling could occur at positions with significant spin density on the second ring, such as C6, to form substituted bi-naphthyl structures.

C-O Coupling: The oxygen atom of one radical could attack a carbon position of another radical, leading to the formation of polymeric ether-linked structures.

Further Oxidation: The radical could be further oxidized to a cationic species or react to form quinone-type structures. The autoxidation of 3,6-di-tert-butyl-2-naphthol to form 3,6-di-tert-butyl-1,2-naphthoquinone has been reported, suggesting this is a plausible pathway. researchgate.net

Mechanistic studies on related hindered phenols, such as 2,6-di-tert-butylphenol, show that oxidation with reagents like tert-butyl hydroperoxide in the presence of metal catalysts yields products like 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone, arising from C-C coupling at the para-position followed by oxidation. sigmaaldrich.com Electrochemical studies on other naphthols have also confirmed mechanisms involving the generation of radical species followed by nucleophilic attack to form new C-C bonds. nih.govacs.org

Oxidizing System Proposed Intermediate Potential Product Type Influence of Steric Hindrance
Fe(III) saltsNaphthoxyl RadicalOxidative Coupling Products (e.g., Dimer)Blocks coupling at C1, directing it to other positions (e.g., C6) or favoring C-O coupling. Stabilizes the radical against degradation.
Electrochemical OxidationNaphthoxyl Radical / Naphthoxonium CationDimerized or Polymerized materialsPrevents dimerization at the 1,1' positions. May facilitate coupling at less hindered sites on the second ring. nih.gov
H₂O₂ / Metal CatalystNaphthoxyl RadicalNaphthoquinone derivativesHinders intermolecular reactions, potentially favoring intramolecular rearrangement or reaction with smaller species. researchgate.net

Investigations into the Role of the Hydroxyl Group in Directed Functionalization and Activation

The hydroxyl group of a naphthol is a potent activating group that also serves as a directing group in various chemical transformations. chemicalbook.com In directed ortho-metalation (DoM), the hydroxyl group (or a protected derivative) coordinates to an organolithium reagent, directing deprotonation and subsequent electrophilic functionalization specifically to the ortho position. wikipedia.orgharvard.edu For 2-naphthol, this would typically occur at the C1 and C3 positions.

In this compound, the situation is unique. The ortho positions (C1 and C3) are already substituted. This completely prevents the classical DoM pathway at these sites. The hydroxyl group's ability to act as a directing group is therefore severely tested and modified by the extreme steric congestion. Any directing effect would have to operate at more distant sites, which is electronically and geometrically less favorable.

However, the hydroxyl group remains crucial for activating the ring system and can participate in reactions through other mechanisms:

Ring Activation: The electron-donating nature of the -OH group enhances the nucleophilicity of the entire naphthalene system, facilitating reactions that might not occur on the unsubstituted parent aromatic.

Substrate-Catalyst Binding: In metal-catalyzed reactions, the hydroxyl group can act as an anchor, coordinating to the metal center. This binding can be a prerequisite for catalytic activity, even if the subsequent functionalization does not occur at the ortho position. nih.govresearchgate.net Studies have shown that such coordination can be pivotal in determining the reaction's chemoselectivity. nih.gov

Proton Source/Shuttle: The acidic proton of the hydroxyl group can participate in reaction mechanisms, for instance, by protonating an intermediate or acting as a proton shuttle in a catalytic cycle. nih.govacs.org

Research on the lithiation of 2-methoxynaphthalene, a related system, shows that steric factors can override electronic preferences, with lithiation occurring at C3 rather than the electronically more acidic but sterically hindered C1 position. core.ac.uk In the case of this compound, the steric hindrance is so great that it may prevent the hydroxyl group from effectively coordinating with bulky reagents, thus diminishing its directing capacity altogether.

Reaction Type Role of Hydroxyl Group Effect of Steric Hindrance Example in Related Systems
Directed ortho-Metalation (DoM)Lewis basic site for coordination with organolithium reagent.Blocks access to ortho positions (C1, C3), preventing classical DoM.Lithiation of 2-methoxynaphthalene occurs at C3 due to steric hindrance at C1. core.ac.uk
Metal-Catalyzed C-H FunctionalizationAnchoring/directing group by coordinating to the metal catalyst.May prevent the necessary coordination geometry for C-H activation near the -OH group. May still activate the catalyst for reaction at a remote site.Ligand control can switch on/off the coordination between a metal and the naphthol -OH group, controlling selectivity. researchgate.net
Oxidative CouplingSource of the naphthoxyl radical.Does not prevent initial oxidation but dictates the subsequent coupling sites of the resulting radical.The -OH group is essential for the electrochemical oxidative coupling of 4-methoxy-1-naphthol. nih.gov

Catalytic Cycles and Intermediate Species in Metal-Promoted Reactions with the Naphthol

Metal-promoted reactions involving this compound are dominated by the interplay between the coordinating hydroxyl group and the steric shields provided by the tert-butyl groups. Catalytic cycles for reactions like oxidative coupling or C-H functionalization would involve several key intermediate species.

Consider a hypothetical iron(III)-catalyzed oxidative coupling reaction, a process studied for other naphthols. researchgate.net The catalytic cycle would likely proceed through the following steps:

Ligand Exchange/Coordination: The naphthol displaces a ligand on the iron(III) center to form an iron(III)-naphthoxide complex. The steric bulk around the oxygen atom would make this step sensitive to the iron catalyst's ligand sphere.

Oxidation (Single Electron Transfer): The iron(III)-naphthoxide undergoes an internal single-electron transfer (SET), reducing the iron to iron(II) and generating a 1,3-di-tert-butyl-2-naphthoxyl radical, which remains coordinated to the metal center.

Radical Coupling: A second molecule of the naphthol coordinates to the iron(II) center. The coordinated radical then couples with the neutral naphthol molecule. Due to the blocked C1 position, this coupling must occur at another site, for example, between the oxygen of the radical and a carbon of the neutral naphthol (C-O coupling) or between two carbon atoms on the unsubstituted rings (C-C coupling).

Re-oxidation and Product Release: The resulting dimeric species is released, and the iron(II) center is re-oxidized to iron(III) by an external oxidant (e.g., air, H₂O₂), regenerating the active catalyst and completing the cycle.

The steric hindrance from the tert-butyl groups would be critical at each stage. It would influence the binding affinity of the naphthol to the metal, the geometry of the metal-naphthoxide intermediate, and, most importantly, the regioselectivity of the radical coupling step. DFT calculations on related systems have shown that the hydroxyl group can play a decisive role in the mechanism, assisting in pathways via hydrogen bonding and coordination that determine the final product. nih.gov

The table below outlines a plausible catalytic cycle for the oxidative coupling of this compound.

Step Description Intermediate Species Role of Steric Hindrance
1. CoordinationThe naphthol coordinates to the metal center (e.g., Fe³⁺).Metal-naphthoxide complex: [Fe³⁺(L)n(Naphthol-O⁻)]Influences binding constant and geometry of the complex.
2. OxidationSingle electron transfer from the naphthoxide ligand to the metal center.Metal-coordinated naphthoxyl radical: [Fe²⁺(L)n(Naphthol-O•)]Stabilizes the radical and prevents non-selective side reactions.
3. CouplingA second naphthol molecule reacts with the coordinated radical.Dimeric species coordinated to the metal.Blocks C1-C1' coupling, forcing alternative regioselectivity (e.g., C-O or C6-C6' coupling).
4. RegenerationProduct release and re-oxidation of the metal center.Regenerated metal catalyst: [Fe³⁺(L)n+1]Allows the catalyst to re-enter the cycle.

Reactivity Studies and Functionalization Patterns of 1,3 Bis 1,1 Dimethylethyl 2 Naphthol

Comparative Analysis of Electrophilic Aromatic Substitution Reactivity at Unsubstituted Positions

Electrophilic aromatic substitution (EAS) on the 1,3-Bis(1,1-dimethylethyl)-2-naphthol scaffold is dictated by both electronic and steric factors. The hydroxyl group at the C-2 position and the alkyl tert-butyl groups at C-1 and C-3 are all electron-donating, thus activating the naphthalene (B1677914) ring system towards electrophilic attack. libretexts.org In principle, activating groups direct incoming electrophiles to the ortho and para positions. stackexchange.com For the C-2 hydroxyl group, this would correspond to the C-1 and C-3 positions, which are already substituted.

The reactivity of the unsubstituted positions (4, 5, 6, 7, and 8) is therefore influenced by the activating effects emanating from the substituted ring and the significant steric hindrance imposed by the bulky tert-butyl groups.

Position 4: This position is electronically activated by the C-2 hydroxyl group. However, it is subject to severe steric hindrance from the adjacent C-3 tert-butyl group and, to a lesser extent, the C-5 hydrogen (a peri interaction). Attack at this site is generally disfavored.

Position 8: This position experiences significant peri-strain from the C-1 tert-butyl group, making it sterically hindered for the approach of an electrophile.

Positions 5 and 7: These positions are meta to the activating groups on the first ring, receiving less electronic activation compared to the ortho and para positions.

Position 6: This position is para-like with respect to the C-2 hydroxyl group and experiences the least steric hindrance from the tert-butyl substituents. For many electrophilic substitutions on naphthalene systems, attack at the α-positions (1, 4, 5, 8) is kinetically favored over the β-positions (2, 3, 6, 7) due to the formation of a more stable carbocation intermediate (the arenium ion) that can better preserve the aromaticity of one ring. libretexts.org However, in this heavily substituted case, the overwhelming steric hindrance at positions 4 and 8 makes the electronically favorable but less sterically encumbered C-6 position a likely site for substitution. Studies on t-butylbenzene show a strong preference for para-substitution due to steric blocking of the ortho positions. stackexchange.comstackexchange.com

While specific experimental data on the electrophilic substitution of this compound is scarce, the relative reactivity can be predicted based on these established principles.

Table 1: Predicted Relative Reactivity of Unsubstituted Positions in Electrophilic Aromatic Substitution

Position Electronic Activation Steric Hindrance Predicted Reactivity
4 High Very High Very Low
5 Moderate Low Moderate
6 High Low High
7 Moderate Low Moderate

| 8 | High | High | Low |

Examination of Oxidative Coupling and Annulation Reactions of the Naphthol Nucleus

The naphthalene core of this compound can participate in reactions that build larger, more complex structures, such as oxidative coupling and annulation.

Oxidative Coupling: The oxidative coupling of 2-naphthols is a primary method for synthesizing 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, which are crucial as chiral ligands and auxiliaries in asymmetric synthesis. nih.gov This reaction typically involves a metal catalyst, such as iron, copper, or vanadium, to facilitate the C-C bond formation at the C-1 position. mdpi.comacs.orgresearchgate.net The reactivity of the naphthol substrate is highly sensitive to the substitution pattern. Research has shown that while many substituted 2-naphthols can be coupled with high stereoselectivity, the presence of substituents at the C-3 position dramatically slows the reaction and leads to low stereoselectivities. researchgate.net The significant steric bulk of the tert-butyl group at C-3 in this compound would be expected to severely inhibit or prevent the necessary approach of the catalyst and the other naphthol molecule, making oxidative homocoupling extremely challenging under standard conditions.

Table 2: Representative Examples of Iron-Catalyzed Asymmetric Oxidative Coupling of Various 3-Substituted 2-Naphthols

3-Substituent Catalyst System Yield (%) Enantiomeric Ratio (er)
OMe Fe(ClO₄)₂ / L1* 88 81:19
OBn Fe(ClO₄)₂ / L1* 56 77:23
o-tolyl Fe(ClO₄)₂ / L1* 62 56:44
Ph Fe(ClO₄)₂ / L1* 81 79:21
Br Fe(ClO₄)₂ / L1* 51 79:21

*L1 = (1R,2R)-N¹,N²-di(quinolin-8-yl)cyclohexane-1,2-diamine. Data sourced from reference mdpi.com.

Annulation Reactions: Annulation reactions, which construct a new ring onto the naphthol framework, offer another pathway for functionalization. N-heterocyclic carbene (NHC) catalyzed annulation of enals with 2-naphthols is an effective method for producing naphthopyran-3-one scaffolds. nih.govsemanticscholar.org Studies have demonstrated that a variety of 3-substituted 2-naphthols, including those with methoxy, phenyl, and bromo groups, are well-tolerated substrates in these reactions, affording the corresponding annulated products in good yields and high enantioselectivity. nih.govsemanticscholar.org Another approach involves the annulation of β-naphthols with vinylsulfonium salts to yield dihydrofuran derivatives. nih.gov Although this compound has not been explicitly reported as a substrate, the success with other 3-substituted naphthols suggests that it could potentially undergo these transformations, though its significant steric profile might necessitate more forcing reaction conditions or specialized catalysts.

Reactivity of the Hydroxyl Group in Etherification, Esterification, and other Condensation Reactions

The phenolic hydroxyl group at C-2 is a key site for functionalization, though its reactivity is significantly modulated by the two flanking tert-butyl groups at the C-1 and C-3 positions. This steric congestion hinders the approach of reagents, meaning that reactions like etherification and esterification often require more forcing conditions or specialized reagents compared to unhindered phenols.

Etherification: Standard Williamson ether synthesis conditions (e.g., a weak base like K₂CO₃ and an alkyl halide) are often ineffective. To achieve O-alkylation, a stronger base such as sodium hydride (NaH) is typically required to fully deprotonate the hydroxyl group, forming a more potent naphthoxide nucleophile. This can then react with an alkylating agent, such as an alkyl halide or sulfate, to form the corresponding ether. The etherification of sterically hindered alcohols like tert-butanol (B103910) often requires acid catalysis. vurup.skresearchgate.net

Esterification: Direct acid-catalyzed Fischer esterification with a carboxylic acid is generally slow and low-yielding due to steric hindrance. youtube.com More effective methods involve the activation of the carboxylic acid partner. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a powerful method for synthesizing esters from sterically hindered alcohols and carboxylic acids. organic-chemistry.org This method proceeds under mild conditions and generally provides good yields by activating the carboxylic acid as an O-acylisourea intermediate, which is then readily attacked by the hindered naphthol. Other modern coupling reagents can also facilitate this transformation. organic-chemistry.orgnih.gov

Table 3: Plausible Conditions for Hydroxyl Group Functionalization

Reaction Reagents Product Type Notes
Etherification 1. NaH 2. R-X (e.g., CH₃I, BnBr) 2-Alkoxy-1,3-di-tert-butylnaphthalene Strong base is necessary to overcome steric hindrance.
Esterification R-COOH, DCC, DMAP 2-Acyloxy-1,3-di-tert-butylnaphthalene Steglich conditions are effective for sterically demanding substrates. organic-chemistry.org

| Silylation | R₃SiCl, Imidazole or Et₃N | 2-(Trialkylsilyloxy)-1,3-di-tert-butylnaphthalene | Forms a silyl (B83357) ether, a common protecting group. |

Exploration of Cross-Coupling Reactions at Diverse Naphthol Positions

Modern cross-coupling reactions provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they require a suitable handle on the aromatic ring, typically a halide or a triflate leaving group. For this compound, this requires a two-step sequence: functionalization to install a leaving group, followed by the cross-coupling reaction itself.

Synthesis of Precursors:

Naphthyl Triflates: The phenolic hydroxyl group can be converted into an excellent leaving group, the trifluoromethanesulfonate (B1224126) (triflate, -OTf) group. This is typically achieved by reacting the naphthol with triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like pyridine. The resulting 1,3-Bis(1,1-dimethylethyl)-2-naphthyl triflate is an ideal substrate for a variety of cross-coupling reactions at the C-2 position.

Naphthyl Halides: As discussed in section 4.1, regioselective halogenation (e.g., bromination with Br₂) would likely occur at the C-6 position, yielding 6-bromo-1,3-Bis(1,1-dimethylethyl)-2-naphthol. This introduces a handle on the unsubstituted ring, allowing for functionalization at a site remote from the sterically encumbered region.

Cross-Coupling Applications: Once functionalized, these precursors can undergo a range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide or triflate with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. For example, 6-bromo-1,3-Bis(1,1-dimethylethyl)-2-naphthol could be coupled with various arylboronic acids to generate 6-aryl derivatives. nih.govnih.gov Similarly, the 2-naphthyl triflate could be used to introduce substituents at the C-2 position.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide/triflate and an amine. It could be used to install primary or secondary amine functionalities at either the C-2 or C-6 position.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form an alkynylated aromatic compound, providing a route to install acetylenic groups.

Table 4: Potential Cross-Coupling Strategies for Functionalization

Precursor Coupling Reaction Reagents Potential Product
2-Naphthyl Triflate Suzuki-Miyaura Ar-B(OH)₂, Pd catalyst, Base 2-Aryl-1,3-di-tert-butylnaphthalene
2-Naphthyl Triflate Buchwald-Hartwig R₂NH, Pd catalyst, Base 2-(Dialkylamino)-1,3-di-tert-butylnaphthalene
6-Bromo-2-naphthol derivative Suzuki-Miyaura Ar-B(OH)₂, Pd catalyst, Base 6-Aryl-1,3-di-tert-butyl-2-naphthol

| 6-Bromo-2-naphthol derivative | Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | 6-Alkynyl-1,3-di-tert-butyl-2-naphthol |

Derivatives and Analogs for Advanced Research

Synthesis of Mono- and Poly-functionalized Derivatives of 1,3-Bis(1,1-dimethylethyl)-2-naphthol.

The functionalization of the this compound core can be achieved through various synthetic strategies, allowing for the introduction of single or multiple functional groups. These modifications can be targeted at the aromatic rings or the hydroxyl group, leading to a wide array of derivatives.

One of the primary methods for creating poly-functionalized derivatives is through oxidative coupling. The iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols is a powerful technique for synthesizing 1,1′-Bi-2-naphthol (BINOL) derivatives. mdpi.com This process involves the generation of a radical species from the 2-naphthol (B1666908), which then couples to form a new C-C bond, yielding a C2-symmetric binaphthyl structure. nih.gov By applying this to this compound, a 3,3',1',1'-tetra-tert-butyl substituted BINOL derivative can be formed. Various catalytic systems, including those based on iron, copper, and manganese, have been developed to promote this transformation with high yields. nih.govrsc.orgrsc.org

Further substitution on the naphthyl rings can also be achieved. For instance, additional tert-butylation of related di-tert-butyl-2-naphthol compounds has been shown to yield tri-tert-butyl-2-naphthol derivatives, demonstrating that the aromatic core remains reactive despite the existing steric hindrance. acs.org Electrophilic cyclization of appropriate arene-containing precursors also provides a route to polysubstituted naphthalenes and 2-naphthols under mild conditions. nih.gov These methods allow for the stepwise introduction of substituents, enabling the synthesis of complex, poly-functionalized molecules.

Table 1: Examples of Reactions for Functionalizing Naphthol Scaffolds

Reaction TypeCatalyst/ReagentProduct TypePotential Application
Asymmetric Oxidative Homo-couplingFe(ClO4)2 / Bisquinolyldiamine ligandChiral BINOL derivativesChiral ligands and catalysts
Oxidative CouplingChiral Fe(II)–diphosphine oxide complexes / t-BuOOHOptically active BINOL derivativesAsymmetric synthesis
Electrophilic CyclizationICl, I2, Br2, NBS, PhSeBrPolysubstituted naphthalenesFunctional materials
tert-ButylationIsobutene / Acid catalystPoly-tert-butylated naphtholsSterically hindered ligands

Introduction of Diverse Chemical Moieties via Site-Selective Functionalization.

Site-selective C-H functionalization offers a direct and efficient pathway to introduce chemical diversity to the this compound framework. ecnu.edu.cndigitellinc.com The inherent steric and electronic properties of the substrate, particularly the bulky tert-butyl groups at the C1 and C3 positions, play a crucial role in directing the regioselectivity of these reactions. nih.gov

Transition-metal-catalyzed C-H activation is a key strategy for achieving site-selectivity. nih.gov For naphthol derivatives, functionalization often occurs at positions ortho to the hydroxyl group due to directing group effects. nih.gov DFT calculations have shown that in copper-catalyzed C-H functionalization of naphthols, the formation of hydrogen bonds between the naphthol's hydroxyl group and the metal catalyst's ligands can stabilize the transition state, favoring ortho-substitution. nih.gov Given that the C1 and C3 positions are blocked by tert-butyl groups, C-H functionalization would likely be directed to other available positions on the naphthalene (B1677914) rings, such as C4 or positions on the adjacent ring (C5, C6, C7, C8).

Gold-catalyzed reactions have also been developed for the highly site-selective C-H bond functionalization of unprotected phenols with diazo compounds, offering a mild and efficient route to new derivatives. ecnu.edu.cn These methods avoid the need for pre-functionalization and can be used for late-stage diversification of complex molecules. The bulky tert-butyl groups on the this compound backbone would be expected to sterically direct incoming electrophiles or metal-carbene intermediates to the less hindered positions of the naphthalene core.

Preparation of Precursors for Supramolecular Assemblies and Coordination Chemistry.

The rigid structure and functionalizable nature of this compound make it an excellent precursor for components in supramolecular chemistry and coordination complexes. nih.gov By introducing specific recognition motifs or coordinating groups, derivatives can be designed to self-assemble into well-defined two- and three-dimensional structures. acs.org

For coordination chemistry, the hydroxyl group can be deprotonated to form a naphthoxide ligand capable of binding to a variety of metal centers. Furthermore, functional groups containing nitrogen, phosphorus, or sulfur can be introduced onto the naphthalene ring system to create multidentate ligands. mdpi.comsemanticscholar.org For example, the introduction of aminomethyl groups via the Betti reaction on a naphthol scaffold yields chiral aminonaphthol ligands. researchgate.net The bulky tert-butyl groups in derivatives of this compound would create a sterically defined coordination pocket around a metal center, influencing the geometry of the resulting complex and its catalytic or chemical sensing properties. nih.gov

In supramolecular chemistry, derivatives can be designed as building blocks for self-assembly. nih.gov The introduction of hydrogen-bonding moieties, for instance, can promote the formation of ordered structures like molecular sheets or tubes. The rigid naphthalene core ensures that the resulting assemblies have a defined shape and size, while the tert-butyl groups can influence intermolecular packing and solubility.

Development of Optically Active Analogs (if atropisomerism or other chiral centers can be induced).

While this compound itself is achiral, its derivatives can be rendered optically active, most notably through the phenomenon of atropisomerism. nih.gov Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to stable, non-interconverting rotational isomers (atropisomers).

A powerful method to induce atropisomerism is the aforementioned oxidative coupling of two molecules of this compound to form a substituted BINOL derivative. mdpi.comrsc.org The resulting molecule, 3,3',1',1'-tetrakis(1,1-dimethylethyl)-[1,1'-binaphthalene]-2,2'-diol, would possess a C-C single bond connecting the two naphthyl units. The four bulky tert-butyl groups positioned ortho to this bond would create immense steric hindrance, severely restricting rotation and locking the molecule into a chiral conformation. acs.org

The synthesis of such axially chiral compounds can be achieved enantioselectively using chiral catalysts. nih.gov Iron and copper complexes with chiral ligands have been successfully employed for the asymmetric oxidative coupling of various 2-naphthols, yielding BINOLs with high enantiomeric excess. mdpi.comnih.gov These optically active analogs are highly valuable as chiral ligands and catalysts in asymmetric synthesis. mdpi.com The ability to generate stable, optically active atropisomers from the this compound scaffold opens avenues for its use in stereoselective transformations and chiral recognition.

Table 2: Properties and Potential of Atropisomeric Derivatives

Derivative TypeSource of ChiralityKey Structural FeaturePotential Application
Substituted BINOLAtropisomerism (Axial Chirality)Hindered rotation around C-C bond due to four orthotert-butyl groupsAsymmetric catalysis, Chiral recognition
Chiral AminonaphtholsStereocenter from Betti ReactionIntroduction of a chiral aminomethyl groupChiral ligands for metal complexes

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,3-Bis(1,1-dimethylethyl)-2-naphthol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.

In the ¹H NMR spectrum, the presence of two bulky tert-butyl groups at the C1 and C3 positions of the naphthalene (B1677914) ring significantly influences the chemical shifts of the aromatic protons. These groups introduce steric strain, which can affect the planarity of the naphthalene system and, consequently, the electronic environment of the neighboring protons. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. The quaternary carbons of the tert-butyl groups and the carbon atoms of the naphthalene ring to which they are attached exhibit distinct resonances. The chemical shifts of the aromatic carbons are influenced by the electron-donating effect of the hydroxyl group and the steric effects of the tert-butyl substituents.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the complete and unambiguous assignment of all proton and carbon signals. COSY experiments establish proton-proton coupling networks, while HSQC correlates directly bonded proton-carbon pairs. HMBC is particularly crucial for identifying long-range (2-3 bond) correlations, which helps to piece together the entire molecular puzzle, confirming the substitution pattern and connectivity of the tert-butyl groups and the hydroxyl group on the naphthalene core. bohrium.comnanalysis.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8d1HAr-H
~7.5d1HAr-H
~7.3t1HAr-H
~7.2t1HAr-H
~7.1s1HAr-H
~5.0s1HOH
~1.4s9HC(CH₃)₃
~1.3s9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~150C-OH
~135Ar-C
~130Ar-C
~128Ar-CH
~126Ar-CH
~125Ar-CH
~124Ar-CH
~123Ar-C
~118Ar-CH
~115Ar-C
~35C(CH₃)₃
~30C(CH₃)₃

Mass Spectrometry (MS) Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular ion's mass, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₈H₂₄O).

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
256[M]⁺
241[M - CH₃]⁺
200[M - C₄H₈]⁺
185[M - C₄H₈ - CH₃]⁺
57[C₄H₉]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing its molecular interactions.

The IR spectrum of this compound is characterized by a prominent, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak suggests the presence of intermolecular hydrogen bonding in the solid state or in concentrated solutions. Sharp peaks in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic tert-butyl groups. Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ will show characteristic absorptions for the C=C stretching vibrations of the naphthalene ring. rsc.orgresearchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic C=C stretching vibrations and the C-H bending modes of the naphthalene ring and tert-butyl groups give rise to strong signals. researchgate.netresearchgate.net The combination of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Table 4: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3200-3600O-H stretch (hydrogen-bonded)
3050-3100Aromatic C-H stretch
2850-2970Aliphatic C-H stretch
1500-1620Aromatic C=C stretch
1365-1395C-H bend (tert-butyl)
1200-1280C-O stretch (phenol)

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, reveals the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states. Naphthalene itself has characteristic absorption bands, and the presence of the hydroxyl and tert-butyl substituents on the ring in this compound will cause a bathochromic (red) shift of these bands. The spectrum is expected to show multiple absorption bands in the UV region, arising from π-π* transitions within the naphthalene aromatic system. researchgate.netresearchgate.net

Fluorescence spectroscopy provides information about the molecule's ability to emit light after being electronically excited. 2-Naphthol (B1666908) itself is known to be fluorescent. wikipedia.org The introduction of the bulky tert-butyl groups may influence the quantum yield and the emission wavelength of this compound by affecting the rigidity of the molecule and the potential for non-radiative decay pathways. The fluorescence spectrum will typically be a mirror image of the lowest energy absorption band.

Table 5: Expected UV-Vis Absorption Maxima for this compound

Wavelength (λ_max, nm)Transition
~280π-π
~330π-π

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional molecular structure of this compound in the solid state. By analyzing the diffraction pattern of a single crystal, it is possible to determine the precise bond lengths, bond angles, and torsional angles within the molecule.

This technique would reveal the extent of any deviation from planarity in the naphthalene ring system caused by the steric hindrance of the two large tert-butyl groups. Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. nih.gov In the case of this compound, this would include the details of the hydrogen bonding network formed by the hydroxyl groups. The analysis would show whether the molecules form dimers, chains, or more complex three-dimensional structures through these hydrogen bonds. researchgate.netnih.gov The crystal structure would also reveal any π-π stacking interactions between the naphthalene rings of adjacent molecules. nih.gov

Computational Chemistry and Theoretical Studies of 1,3 Bis 1,1 Dimethylethyl 2 Naphthol

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, stability, and reactivity of molecules like 1,3-Bis(1,1-dimethylethyl)-2-naphthol. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. ijapm.orgresearchgate.net

Detailed research findings from DFT studies on related aromatic and naphthol compounds provide a framework for understanding the properties of this compound. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its electron-accepting capability. mdpi.com The energy gap between these frontier orbitals (Egap = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability. mdpi.comnih.gov

Further analysis yields a set of global reactivity descriptors that quantify different aspects of chemical behavior. These descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies. ajpchem.orgresearchgate.net Chemical hardness measures the resistance to change in electron distribution, while electronegativity describes the power to attract electrons. researchgate.net The electrophilicity index quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. researchgate.net These parameters are invaluable for predicting how the molecule will interact with other chemical species. researchgate.net

Table 1: Key Reactivity Descriptors from DFT Calculations and Their Significance
DescriptorFormulaSignificance
Ionization Potential (IP)IP ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (EA)EA ≈ -ELUMOThe energy released when an electron is added to a molecule.
HOMO-LUMO Energy Gap (Egap)Egap = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A larger gap implies lower reactivity. nih.gov
Electronegativity (χ)χ = -(EHOMO + ELUMO) / 2Measures the ability of a molecule to attract electrons. ajpchem.org
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures resistance to charge transfer. Hard molecules have a large energy gap. researchgate.net
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; measures the capacity of a molecule to receive electrons. ajpchem.org
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the energy lowering of a molecule when it is saturated with electrons from the surroundings. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov These simulations provide a virtual "movie" of molecular behavior, offering deep insights into conformational changes and dynamic processes that are often inaccessible by experimental techniques alone. nih.gov For a sterically hindered molecule like this compound, with its bulky tert-butyl groups, MD simulations are particularly useful for exploring its conformational landscape.

The primary goal of MD simulations in this context is to understand how the molecule samples different shapes or conformations at a given temperature. Studies on similarly substituted molecules, such as 1,2-di-tert-butylcyclohexane, show that bulky groups can lead to unusual conformations and restricted rotations. researchgate.net For this compound, MD simulations can determine the preferred orientation of the two tert-butyl groups and the hydroxyl group, and quantify the energy barriers between different rotational isomers (rotamers). researchgate.net

Furthermore, MD simulations can elucidate the dynamic behavior of the molecule in various environments, such as different solvents. researchgate.net By simulating the molecule surrounded by solvent molecules (e.g., water, methanol), researchers can study the formation and dynamics of hydrogen-bonding networks involving the naphthol's hydroxyl group and analyze how the solvent influences conformational preferences and proton transfer dynamics. researchgate.net

Table 2: Applications of Molecular Dynamics Simulations
Application AreaInformation ObtainedRelevance to this compound
Conformational AnalysisIdentification of stable and metastable conformers, rotamer populations, and potential energy surfaces. researchgate.netUnderstanding the spatial arrangement of the bulky tert-butyl groups and their impact on the naphthol ring structure.
Dynamic BehaviorTime-dependent fluctuations in bond lengths, angles, and dihedral angles; rotational and translational motion. nih.govCharacterizing the flexibility of the molecule and the timescale of conformational changes.
Solvation EffectsAnalysis of solvent structure around the solute, hydrogen bond dynamics, and solvent-induced conformational shifts. researchgate.netPredicting how the molecule behaves in different chemical environments, which is crucial for understanding its reactivity and solubility.
Thermodynamic PropertiesCalculation of free energy differences between different states or conformations.Quantifying the relative stability of different molecular shapes.

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters and Electronic Transitions

Quantum chemical calculations are essential for predicting and interpreting the spectroscopic properties of molecules. Methods like DFT and Time-Dependent DFT (TD-DFT) can accurately compute parameters that correlate with experimental spectra, such as infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Vibrational spectroscopy (IR and Raman) is used to identify the functional groups and fingerprint of a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. ijapm.orgjournals-sathyabama.com By comparing the computed vibrational spectrum with the experimental one, each observed peak can be assigned to a specific atomic motion (e.g., O-H stretch, C-C ring stretch, C-H bend), leading to a complete characterization of the molecule's vibrational properties. journals-sathyabama.com

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule. youtube.com TD-DFT is a common method for calculating the energies of excited electronic states, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. researchgate.net For naphthol derivatives, these transitions typically involve the promotion of an electron from a π bonding orbital or a non-bonding (n) orbital to a π* antibonding orbital (π→π* or n→π* transitions). youtube.com However, for naphthols, standard TD-DFT can sometimes struggle to accurately order the low-lying excited states (1La and 1Lb). More advanced methods like Equation-of-Motion Coupled Cluster Singles and Doubles (EOM-CCSD) may be required for a more precise description of their electronic states. nih.gov

Table 3: Prediction of Spectroscopic Parameters via Quantum Chemistry
Spectroscopy TypePredicted ParametersTypical Computational MethodInsights Gained
Infrared (IR) & RamanVibrational Frequencies, Intensities, Raman Activities. journals-sathyabama.comDFT (e.g., B3LYP)Assignment of vibrational modes to specific functional groups and motions. ijapm.org
UV-Visible (UV-Vis)Excitation Energies (λmax), Oscillator Strengths. researchgate.netTD-DFT, EOM-CCSD nih.govIdentification of electronic transitions (e.g., n→π, π→π) and prediction of the molecule's color and photochemical properties.
Nuclear Magnetic Resonance (NMR)Chemical Shifts (¹H, ¹³C), Spin-Spin Coupling Constants. researchgate.netDFT (with specialized methods like GIAO)Prediction of NMR spectra to aid in structure elucidation and conformational analysis. researchgate.net

Exploration of Reaction Mechanisms and Transition States through Computational Methods

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions, providing insights into reaction feasibility, rates, and selectivity. e3s-conferences.org By calculating the potential energy surface for a given reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. matec-conferences.org

A transition state is the highest energy point along the lowest energy path from reactants to products. quantumatk.com Its structure represents the "point of no return" in a chemical transformation. The energy difference between the reactants and the transition state is the activation energy (or reaction barrier), which is the primary determinant of the reaction rate according to transition state theory. quantumatk.com DFT calculations are widely used to locate and characterize transition state structures. e3s-conferences.orgmdpi.com

For a molecule like this compound, these methods can be used to explore various reactions, such as electrophilic aromatic substitution, oxidation of the hydroxyl group, or reactions involving the bulky tert-butyl substituents. For example, a theoretical study on the reaction of 2-naphthyl with 1,3-butadiene (B125203) involved calculating the potential energy diagram for various addition and cyclization pathways, identifying all intermediates and transition states to understand the product distribution. matec-conferences.org This type of analysis allows for the rationalization of experimental outcomes and the prediction of how changes in substituents or reaction conditions might alter the reaction mechanism. researchgate.net

Table 4: Key Components of a Computationally Explored Reaction Pathway
ComponentDefinitionSignificance
Reactants/ProductsThe starting materials and final compounds of a reaction.Their energy difference (ΔE) determines if the reaction is exothermic or endothermic.
IntermediateA short-lived, relatively stable molecule that exists in a local energy minimum along the reaction coordinate. matec-conferences.orgRepresents a temporary stop in a multi-step reaction mechanism.
Transition State (TS)A first-order saddle point on the potential energy surface; a maximum along the reaction coordinate and a minimum in all other directions. quantumatk.comThe structure at the peak of the energy barrier. Its energy determines the reaction rate.
Activation Energy (Ea)The energy difference between the transition state and the reactants.A higher activation energy corresponds to a slower reaction rate.

Emerging Research Avenues and Advanced Applications of 1,3 Bis 1,1 Dimethylethyl 2 Naphthol

Strategic Utilization as a Robust Building Block in Complex Organic Synthesis

The 2-naphthol (B1666908) framework is a well-established and versatile starting material in organic synthesis, valued for its low cost and multiple reactive sites. nih.gov It readily participates in multicomponent reactions (MCRs) to construct diverse and biologically relevant heterocyclic scaffolds. nih.govtum.de The electron-rich aromatic system allows it to be used in a variety of organic transformations. nih.gov However, the introduction of two sterically demanding tert-butyl groups at the C1 and C3 positions, as seen in 1,3-bis(1,1-dimethylethyl)-2-naphthol, profoundly modifies its reactivity and directs its utility toward more specialized synthetic challenges.

The primary influence of the bulky substituents is steric shielding of the peripositions. This steric hindrance can be strategically exploited to control regioselectivity in electrophilic substitution reactions, directing incoming groups to specific, less-hindered positions on the naphthalene (B1677914) ring. While general 2-naphthol can be functionalized at the C1 position through reactions like the Mannich condensation to form amidoalkyl naphthols (Betti bases) and subsequent derivatives, the presence of a tert-butyl group at C1 in the target compound largely precludes this pathway. mdpi.com This directs functionalization to other available sites, offering a complementary synthetic strategy to that of unsubstituted 2-naphthol.

Research into related sterically hindered phenols and naphthols demonstrates their utility. For instance, the tert-butylation of other naphthalenediols has been explored to create building blocks for soluble derivatives of complex aromatic systems. arkat-usa.org The controlled synthesis of such hindered building blocks is crucial for constructing complex molecular architectures where precise spatial arrangement is key. Although the total synthesis of a major natural product originating directly from this compound is not yet widely documented, its potential is evident. Its structure is analogous to other hindered phenols used to synthesize complex antioxidants and specialized ligands. wikipedia.org

Table 1: Potential Synthetic Reactions and the Influence of 1,3-Di-tert-butyl Substitution

Reaction TypeGeneral Reactivity of 2-NaphtholPredicted Outcome with this compound
Mannich Reaction (Betti Base Synthesis)Reacts at the C1 position with an aldehyde and an amine. mdpi.comReaction at C1 is blocked. May lead to O-alkylation or reaction at other ring positions under harsh conditions.
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)Substitution occurs at various positions, often favoring C1.Substitution is directed away from the sterically encumbered C1 and C3 positions, potentially favoring positions 4, 6, or 8.
Oxidative CouplingForms binaphthol (BINOL) derivatives through coupling at the C1 position. google.comC1-C1' coupling is sterically prohibited, preventing the formation of traditional BINOL-type structures.
O-Alkylation (Williamson Ether Synthesis)The hydroxyl group is readily alkylated to form ethers. wvu.eduThe hydroxyl group remains accessible, allowing for the synthesis of bulky, sterically protected ethers.

Design and Development of Novel Sterically Hindered Ligands and Catalysts Based on the Naphthol Scaffold

A significant and rapidly developing area of research is the use of the this compound scaffold for the design of novel, sterically hindered ligands. In transition-metal catalysis, the steric and electronic properties of ligands are paramount in controlling the activity, selectivity, and stability of the catalyst. tum.de The bulky tert-butyl groups on this naphthol scaffold can create a well-defined, sterically demanding pocket around a metal center. ontosight.ai This feature is highly desirable for asymmetric catalysis, where such pockets can induce high levels of enantioselectivity by controlling the orientation of substrates coordinating to the metal. thieme-connect.de

While axially chiral BINOL (1,1'-bi-2-naphthol) is a famous ligand platform derived from 2-naphthol, the 1,3-di-tert-butyl substitution pattern offers an alternative design strategy for creating chirality or for applications where extreme steric bulk on a single naphthyl unit is beneficial. thieme-connect.dersc.org Derivatives of this naphthol can be envisioned as precursors to a range of important ligand classes.

For example, conversion of the hydroxyl group to a phosphinite, followed by coordination to a metal like palladium or rhodium, could yield catalysts for cross-coupling or hydrogenation reactions. The synthesis of Schiff base ligands, by reacting derivatives of the naphthol with amines, could produce tetradentate ligands capable of coordinating to metals like cobalt or copper, which have applications in oxidation or cyclopropanation reactions. mdpi.com The steric bulk provided by the tert-butyl groups would be instrumental in stabilizing low-coordinate metal centers and promoting specific reaction pathways.

Table 2: Potential Ligand Classes Derived from this compound

Ligand ClassSynthetic ApproachPotential Catalytic Application
Bulky Phosphinites/PhosphitesReaction of the naphthol with a chlorophosphine (e.g., PCl₃, R₂PCl).Asymmetric Hydrogenation, Hydroformylation, Cross-Coupling Reactions.
Schiff Base LigandsCondensation of an amino-functionalized naphthol derivative with an aldehyde, or vice versa.Oxidation Catalysis, Enantioselective Epoxidation, Asymmetric Ring-Opening.
N-Heterocyclic Carbene (NHC) PrecursorsMulti-step synthesis to form an imidazolium (B1220033) or triazolium salt on the naphthol backbone.Metathesis, C-H Activation, Cross-Coupling Reactions.
Crown Ether AnalogsIncorporation into a macrocyclic structure via Williamson ether synthesis with oligo(ethylene glycol) ditosylates.Phase-Transfer Catalysis, Ion-Selective Sensing.

Investigations into its Potential as a Component in Advanced Materials Science and Polymer Chemistry

The unique combination of a rigid aromatic naphthalene unit and bulky, aliphatic tert-butyl groups makes this compound an intriguing candidate for applications in materials science, an area that remains largely untapped. Its structure suggests potential roles as a monomer for specialty polymers or as a functional additive. ontosight.ai

One promising avenue is its use as a monomer or comonomer in the synthesis of high-performance polymers. Polycyclic aromatic compounds are known to form materials with high thermal stability and desirable electronic properties. science.gov The incorporation of the this compound unit could lead to polymers with enhanced solubility in organic solvents (due to the tert-butyl groups), high glass transition temperatures (Tg), and excellent thermal and oxidative stability. For example, naphthoxazine-based compounds can be used as monomers for polynaphthoxazines, a class of phenolic resins with superior properties to traditional materials. A derivative of this compound could serve as a monomer for a new class of polynaphthoxazines with tailored properties. researchgate.net

Furthermore, sterically hindered phenols, such as 2,6-di-tert-butylphenol, are widely used as antioxidants and stabilizers in plastics and elastomers. wikipedia.org They function by scavenging free radicals, thereby preventing oxidative degradation of the polymer matrix. mdpi.com The this compound structure shares key features with these commercial antioxidants but possesses a larger, more rigid aromatic system. This could translate into enhanced performance, such as higher efficacy at elevated temperatures, lower volatility, and better compatibility with certain polymer matrices. Its potential use as a stabilizer in materials like polyethylene, polypropylene, or PVC warrants investigation.

Table 3: Potential Applications in Materials Science and Polymer Chemistry

Application AreaProposed Role of the NaphtholAnticipated Benefit
High-Performance Polymers (e.g., Polynaphthoxazines, Polyesters)Monomer or ComonomerIncreased thermal stability, high glass transition temperature (Tg), improved solubility, and defined microstructure.
Polymer AdditivesAntioxidant / UV StabilizerProtection of commodity plastics (PE, PP) and engineering polymers from thermal and photo-oxidative degradation; potentially low volatility. wikipedia.orgmdpi.com
Organic ElectronicsBuilding Block for Host Materials or EmittersThe rigid naphthalene core combined with solubilizing groups could be used to construct materials for Organic Light-Emitting Diodes (OLEDs).
Functional CoatingsComponent of Epoxy or Phenolic ResinsEnhanced chemical resistance, hydrophobicity, and thermal endurance for protective surface coatings.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 1,3-Bis(1,1-dimethylethyl)-2-naphthol?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the positions of tert-butyl groups and hydroxyl substitution on the naphthalene ring. Infrared (IR) spectroscopy identifies hydroxyl stretching (~3200–3600 cm⁻¹) and aromatic C–H bonds. Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, as seen in multi-component synthesis protocols .

Q. What are the common synthetic routes for this compound?

  • Answer : The compound can be synthesized via Friedel-Crafts alkylation of 2-naphthol with tert-butyl halides or alcohols, using Lewis acids (e.g., AlCl₃) as catalysts. Alternatively, multi-component reactions involving aldehydes, amides, and 2-naphthol in the presence of catalysts like boric acid (H₃BO₃) or barium phosphate nano-powders have been reported, with yields up to 85% under optimized conditions (120°C, 15 minutes) .

Q. How is this compound detected in complex matrices like olive oil?

  • Answer : Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for detecting this compound in lipid-rich matrices. For example, in olive oil analysis, it was identified as a contributor to bitter and spicy flavors, with quantification achieved using selective ion monitoring (SIM) and comparison to retention indices .

Advanced Research Questions

Q. How do steric effects of tert-butyl groups influence the reactivity of this compound in catalytic systems?

  • Answer : The bulky tert-butyl groups create steric hindrance, which can stabilize transition states in asymmetric catalysis by restricting conformational flexibility. For instance, in binaphthol-derived catalysts (e.g., BINOL analogs), these groups enhance enantioselectivity in reactions like the Sharpless epoxidation. However, excessive steric bulk may reduce catalytic activity, necessitating a balance in substituent design .

Q. What strategies resolve contradictions in reported analytical data for tert-butyl-substituted naphthols?

  • Answer : Discrepancies in quantification (e.g., varying concentrations in olive oil cultivars) may arise from matrix effects or extraction inefficiencies. Standardizing sample preparation (e.g., solid-phase microextraction) and using isotope-labeled internal standards can improve reproducibility. Cross-validation with multiple detection methods (e.g., GC-MS, HPLC-DAD) is also advised .

Compare heterogeneous vs. homogeneous catalysts in synthesizing 2-naphthol derivatives.

  • Answer : Homogeneous catalysts like H₃BO₃ offer high reactivity under mild conditions but require post-reaction separation. Heterogeneous catalysts (e.g., barium phosphate nano-powders) enable easier recovery and reuse, reducing waste. A study reported 92% yield using nano-powders versus 85% with H₃BO₃, highlighting trade-offs between efficiency and sustainability .

Q. How can enantiomeric purity of binaphthol derivatives be optimized?

  • Answer : Chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution is effective. For example, (R)- and (S)-1,1'-bi-2-naphthol (BINOL) can be separated using tartaric acid derivatives. Alternatively, asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) ensures high enantiomeric excess (ee > 99%) .

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